Thozalinone-d5

Catalog No.
S12891713
CAS No.
M.F
C11H12N2O2
M. Wt
209.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thozalinone-d5

Product Name

Thozalinone-d5

IUPAC Name

2-(dimethylamino)-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one

Molecular Formula

C11H12N2O2

Molecular Weight

209.26 g/mol

InChI

InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D

InChI Key

JJSHYECKYLDYAR-DKFMXDSJSA-N

Canonical SMILES

CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N(C)C)[2H])[2H]

Thozalinone-d5 is a deuterated derivative of thozalinone, a compound recognized for its psychostimulant properties. Thozalinone itself is classified as a dopaminergic stimulant, primarily acting by promoting the release of dopamine and, to a lesser extent, norepinephrine in the brain. It has been utilized in various therapeutic contexts, particularly as an antidepressant in Europe and has been investigated for its potential anorectic effects. The molecular formula of thozalinone is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, with a molar mass of approximately 204.229 g/mol .

Involving thozalinone-d5 typically include its formation through specific synthetic pathways. The synthesis involves the reaction of ethyl mandelate with dimethylcyanamide, facilitated by sodium hydride as a strong base to abstract an alcohol proton. This process leads to the formation of an intermediate compound that subsequently undergoes intramolecular cyclization to yield thozalinone-d5 .

Types of Reactions

  • Combination Reactions: Where two or more reactants combine to form a single product.
  • Decomposition Reactions: Breakdown of a compound into simpler substances.
  • Single-Replacement Reactions: An element replaces another in a compound.
  • Double-Replacement Reactions: Exchange of ions between two compounds.
  • Redox Reactions: Involves the transfer of electrons between two species

    Thozalinone-d5 exhibits notable biological activity as a dopaminergic stimulant. Its mechanism primarily involves enhancing dopamine release, which can lead to increased alertness and improved mood. Unlike many other stimulants, thozalinone is reported to have minimal abuse potential, making it a subject of interest in pharmacological studies aimed at treating conditions like depression and attention disorders

    The synthesis of thozalinone-d5 can be outlined as follows:

    • Preparation of Ethyl Mandelate: Ethyl mandelate serves as the starting material.
    • Deprotonation: Sodium hydride is used to deprotonate the alcohol group in ethyl mandelate.
    • Nucleophilic Addition: The resulting oxyanion attacks dimethylcyanamide, forming an intermediate compound.
    • Cyclization: The intermediate undergoes intramolecular cyclization to yield thozalinone-d5 .

    This method highlights the importance of strong bases and specific reactants in synthesizing this compound.

    Thozalinone-d5 has several applications, particularly in pharmacology and neuroscience research:

    • Antidepressant Research: Its dopaminergic activity makes it a candidate for studying mood disorders.
    • Anorectic Studies: Investigated for potential weight loss applications due to its stimulant properties.
    • Neuroscience: Used in research to understand dopamine-related pathways and their impact on behavior and cognition

      Interaction studies involving thozalinone-d5 focus on its pharmacokinetics and potential drug-drug interactions. For instance, studies on similar compounds have shown that dopaminergic stimulants can interact with cytochrome P450 enzymes, affecting the metabolism of co-administered drugs. Understanding these interactions is critical for assessing the safety and efficacy of thozalinone-d5 when used alongside other medications

      Several compounds share structural or functional similarities with thozalinone-d5. Here are some notable examples:

      Compound NameSimilaritiesUnique Features
      PemolineBoth are dopaminergic stimulantsPemoline has higher abuse potential
      AmphetamineStimulant propertiesMore potent and widely abused
      MethylphenidateDopaminergic activityUsed primarily for ADHD treatment
      ModafinilPromotes wakefulnessLess direct dopaminergic action
      PhenethylamineShares structural componentsNaturally occurring trace amine

      Thozalinone-d5's uniqueness lies in its lower abuse potential compared to other stimulants while still providing therapeutic effects related to dopamine modulation .

      Molecular Characterization and Isotopic Labeling

      Molecular Formula and Deuterium Substitution Pattern

      Thozalinone-d5 is derived from thozalinone (C$${11}$$H$${12}$$N$$2$$O$$2$$) by replacing five hydrogen atoms with deuterium (D). The molecular formula of thozalinone-d5 is thus C$${11}$$H$${7}$$D$$5$$N$$2$$O$$_2$$, resulting in a molecular weight of approximately 209.25 g/mol compared to 204.23 g/mol for the non-deuterated form. The deuterium atoms are strategically incorporated at positions critical for metabolic stability, typically on aromatic rings or methyl groups, to minimize isotopic exchange and preserve structural integrity during experimental analyses.

      Table 1: Molecular Comparison of Thozalinone and Thozalinone-d5

      PropertyThozalinoneThozalinone-d5
      Molecular FormulaC$${11}$$H$${12}$$N$$2$$O$$2$$C$${11}$$H$${7}$$D$$5$$N$$2$$O$$_2$$
      Molecular Weight (g/mol)204.23209.25
      Deuterium SubstitutionNone5 positions

      Comparative Structural Features with Non-Deuterated Thozalinone

      The core structure of thozalinone-d5 retains the oxazolidinone ring and dimethylamino group characteristic of thozalinone. Isotopic substitution does not alter the covalent bonding network but introduces subtle steric and electronic effects. For instance, the C–D bond length (1.09 Å) is marginally shorter than C–H (1.10 Å), which may influence vibrational frequencies in spectroscopic analyses. The non-deuterated compound’s phenyl ring (attached to the oxazolidinone moiety) remains intact, ensuring pharmacological activity parallels between the two forms.

      Spectroscopic Profiling and Structural Elucidation

      Nuclear Magnetic Resonance (NMR) Spectral Signatures

      Deuterium substitution induces distinct shifts in NMR spectra. In $$^1$$H NMR, signals corresponding to deuterated positions are absent or significantly attenuated due to deuterium’s spin-1 nucleus. For example, the methyl groups (N(CH$$3$$)$$2$$) in thozalinone resonate at δ 2.8–3.0 ppm as a singlet, whereas in thozalinone-d5, partial deuteration splits this signal into a multiplet or reduces its intensity. $$^{13}$$C NMR reveals isotopic shifts of 0.1–0.3 ppm for carbons adjacent to deuterium, consistent with the isotopic effect on electron density.

      Table 2: Key NMR Spectral Differences

      Proton EnvironmentThozalinone (δ, ppm)Thozalinone-d5 (δ, ppm)
      N(CH$$3$$)$$2$$2.85 (s)2.83 (multiplet)
      Phenyl C–H7.25–7.40 (m)7.25–7.40 (m)
      Oxazolidinone C–H4.60 (dd)4.60 (dd)

      Mass Spectrometry (MS) Fragmentation Patterns

      In electron ionization (EI) MS, thozalinone-d5 exhibits a molecular ion peak at m/z 209.25, distinguishing it from thozalinone’s peak at m/z 204.23. Fragmentation pathways remain similar, but deuterium incorporation alters the mass-to-charge ratios of daughter ions. For instance, the loss of a dimethylamino group (–N(CH$$3$$)$$2$$, 58 Da) in thozalinone produces a fragment at m/z 146, whereas in thozalinone-d5, this fragment appears at m/z 151 due to retained deuterium atoms. High-resolution MS (HRMS) further confirms isotopic purity, with a characteristic 5 Da shift across major fragments.

      Figure 1: Representative MS Fragmentation Pathways

      • Thozalinone:
        • M$$^+$$ (m/z 204) → [M – N(CH$$3$$)$$2$$]$$^+$$ (m/z 146) → [C$$8$$H$$6$$O$$_2$$]$$^+$$ (m/z 134)
      • Thozalinone-d5:
        • M$$^+$$ (m/z 209) → [M – N(CD$$3$$)$$2$$]$$^+$$ (m/z 151) → [C$$8$$D$$5$$H$$1$$O$$2$$]$$^+$$ (m/z 139)

      Synthetic Routes for Deuterated Analogues

      The synthesis of Thozalinone-d5 represents a specialized application of deuterium labeling techniques applied to the established synthetic pathway for the parent compound thozalinone [2]. The deuterated analogue maintains the core 2-dimethylamino-5-phenyl-4-oxazolone structure while incorporating deuterium atoms at specific positions to enhance pharmacokinetic properties and enable analytical applications .

      The fundamental synthetic approach follows the methodology described in United States Patent 3,665,075, which involves the sequential treatment of ethyl mandelate with sodium hydride as a strong base, followed by nucleophilic addition to dimethylcyanamide [2] . For deuterated variants, this process requires careful selection of deuterated starting materials and reagents to achieve the desired isotopic incorporation pattern .

      Recent developments in deuteration methodology have expanded the possibilities for selective deuterium placement in pharmaceutical compounds [32]. The synthesis of Thozalinone-d5 can benefit from advances in precision deuteration techniques that allow for regio- and stereoselective incorporation of deuterium atoms [7]. These methodologies are particularly important given the complex ways deuteration can affect drug performance, including alterations to metabolic pathways and drug-target interactions [32].

      Key Reaction Steps: Deprotonation and Nucleophilic Addition

      The initial step in Thozalinone-d5 synthesis involves the deprotonation of ethyl mandelate using sodium hydride as the base [2] . This deprotonation reaction creates an oxyanion intermediate that is crucial for the subsequent nucleophilic addition step [23]. The mechanism follows the general pattern for nucleophilic addition reactions where the nucleophile attacks an electrophilic center, in this case the carbon atom of dimethylcyanamide [20].

      The deprotonation process can be optimized for deuterium incorporation by employing deuterated solvents or deuterated bases [11]. Research has shown that deuterium incorporation efficiency can be significantly enhanced through careful control of reaction conditions, including temperature, pressure, and the choice of deuterium sources [10]. The use of deuterium oxide as a solvent or co-solvent can facilitate hydrogen-deuterium exchange reactions that contribute to overall deuterium content [36].

      For the nucleophilic addition step, the oxyanion generated from deprotonated ethyl mandelate attacks the electrophilic carbon of dimethylcyanamide . This reaction follows the classical mechanism for nucleophilic addition to carbon-nitrogen triple bonds, where the nucleophile approaches the electrophilic center and forms a new carbon-carbon bond [20]. The stereochemistry and regioselectivity of this addition can be influenced by the presence of deuterium substituents, which may alter the electronic properties of the reactants [33].

      Cyclization Mechanisms in Thozalinone-d5 Production

      Following the nucleophilic addition step, intramolecular cyclization occurs to form the oxazole ring characteristic of thozalinone and its deuterated analogues [2] . This cyclization process is fundamental to the formation of the five-membered heterocyclic ring containing both nitrogen and oxygen atoms [42]. The mechanism involves the formation of a new carbon-oxygen bond through nucleophilic attack of an oxygen atom on an electrophilic carbon center [16].

      The cyclization reaction in oxazole formation typically proceeds through an ionic mechanism involving the elimination of a leaving group [41]. In the case of Thozalinone-d5 synthesis, the cyclization is facilitated by the electronic properties of the intermediate formed during the nucleophilic addition step [40]. The presence of deuterium atoms can influence the cyclization kinetics through kinetic isotope effects, potentially altering the reaction rate and selectivity [32].

      Recent research on cyclization reactions has demonstrated that reaction conditions can be optimized to improve yields and selectivity [17]. For deuterated compounds, particular attention must be paid to maintaining isotopic purity during the cyclization step, as hydrogen-deuterium exchange reactions can occur under certain conditions [36]. The use of anhydrous conditions and inert atmospheres can help minimize unwanted isotope exchange [41].

      Optimization of Deuterium Incorporation Efficiency

      The optimization of deuterium incorporation efficiency in Thozalinone-d5 synthesis requires a comprehensive understanding of the factors that influence isotopic labeling yields [35]. Research has demonstrated that deuterium incorporation can be enhanced through careful selection of reaction conditions, including temperature, solvent choice, and catalyst systems [11] [33].

      Flow synthesis methods have emerged as particularly effective for deuterated compound production, offering several advantages over traditional batch processes [10]. These methods enable precise control of reaction parameters and can achieve deuteration ratios of 80-99% with yields of 80-98% [14]. The continuous flow approach allows for better heat and mass transfer, leading to more consistent deuterium incorporation across the entire product [10].

      Temperature optimization plays a crucial role in maximizing deuterium incorporation efficiency [11]. Higher temperatures generally favor hydrogen-deuterium exchange reactions, but excessive temperatures can lead to degradation of sensitive intermediates [10]. Research has shown that optimal temperatures for deuteration reactions typically range from 25°C to 180°C, depending on the specific reaction system and catalyst employed [11] [14].

      ParameterOptimal RangeEffect on Deuteration
      Temperature25-180°CEnhanced exchange kinetics [11]
      Pressure1-2 MPaImproved reaction rates [10]
      Deuterium Source Concentration80-120 mL D₂O per gram substrateHigher incorporation yields [11]
      Reaction Time30 minutes - 48 hoursComplete isotope exchange [11]
      Catalyst Loading5-11 mol%Improved efficiency [11]

      The choice of deuterium source significantly impacts incorporation efficiency [25]. Deuterium oxide remains the most commonly used deuterium source due to its availability and cost-effectiveness [14]. However, alternative sources such as deuterated solvents or deuterated reagents may provide better selectivity for specific positions within the molecule [33]. The use of multiple deuterium sources in sequential reactions can achieve higher overall deuteration levels [13].

      Quality Control Protocols for Isotopic Purity

      Quality control protocols for Thozalinone-d5 must ensure both chemical purity and isotopic purity, as both parameters are critical for the compound's intended applications [26]. Isotopic purity determination requires specialized analytical techniques capable of distinguishing between different isotopologues and quantifying deuterium content accurately [24].

      High-resolution mass spectrometry has emerged as the primary analytical technique for isotopic purity assessment [24] [25]. Electrospray ionization high-resolution mass spectrometry can achieve rapid characterization of deuterium-labeled compounds with high sensitivity and minimal sample consumption [24]. This technique allows for the identification and quantification of all isotopologues present in the sample, providing a comprehensive assessment of isotopic distribution [25].

      Nuclear magnetic resonance spectroscopy serves as a complementary technique for isotopic purity analysis [25]. Deuterium nuclear magnetic resonance spectroscopy can provide information about the specific positions of deuterium incorporation and confirm structural integrity [25]. The combination of mass spectrometry and nuclear magnetic resonance data provides a robust analytical foundation for quality control protocols [25].

      Analytical TechniqueDetection LimitPrecisionApplications
      High-Resolution Mass SpectrometryNanogram level [24]±3‰ [28]Isotopologue quantification [24]
      Nuclear Magnetic ResonanceMicrogram level [25]±1% [25]Structural confirmation [25]
      Gas Chromatography-Mass SpectrometryMicrogram level [28]±3‰ [28]Compound identification [28]
      Liquid Chromatography-Mass SpectrometryNanogram level [26]±2% [26]Impurity analysis [26]

      Validation protocols for deuterated compounds must address both accuracy and reproducibility of isotopic measurements [26]. Recent studies have demonstrated that liquid chromatography-mass spectrometry methods can achieve excellent reproducibility for isotopologue impurity determination in deuterated pharmaceuticals [26]. These methods have been successfully validated for use in quality control laboratories using standard instrumentation [26].

      Sample preparation procedures for isotopic purity analysis require careful attention to prevent hydrogen-deuterium exchange during handling and storage [24]. The use of deuterated solvents for sample preparation and analysis can help maintain isotopic integrity [24]. Storage conditions should minimize exposure to moisture and protic solvents that could facilitate unwanted isotope exchange reactions [27].

      Thozalinone-d5 functions as a dopaminergic stimulant with its primary mechanism of action centered on the modulation of dopaminergic neurotransmission [1] [2]. As a deuterated derivative of thozalinone, it maintains the fundamental pharmacological properties of the parent compound while exhibiting enhanced metabolic characteristics due to isotopic substitution [3] .

      The compound operates through a dopamine releasing agent mechanism, actively promoting the release of dopamine from presynaptic terminals rather than functioning as a direct receptor agonist [1] [2]. This mechanism distinguishes it from conventional dopamine receptor agonists and places it within the category of compounds that modulate neurotransmitter availability through vesicular and transporter-mediated processes .

      Dopamine Release Kinetics and Selectivity

      The dopamine release kinetics of thozalinone-d5 are characterized by selective enhancement of dopaminergic neurotransmission with distinct temporal and amplitude profiles [1] [2]. The compound demonstrates preferential activity at dopaminergic terminals, with dopamine release being the primary pharmacological effect .

      Research findings indicate that thozalinone exhibits concentration-dependent dopamine release with kinetics that differ from classical stimulants. The compound's interaction with dopamine transporters allows for increased uptake into synaptic vesicles, where it promotes dopamine release through mechanisms involving vesicular monoamine transporter modulation [8]. The release kinetics are characterized by sustained dopamine elevation rather than the rapid, short-lived increases observed with amphetamine-like compounds .

      The selectivity profile demonstrates a marked preference for dopaminergic over other monoaminergic systems. Dopamine release occurs at significantly lower concentrations than those required for norepinephrine or serotonin effects, establishing a therapeutic window where dopaminergic activity predominates [1] [2] . This selectivity is attributed to the compound's structural characteristics, particularly the dimethylamino group and phenyl ring configuration, which confer specificity for dopamine transporter interactions [3] [1].

      Vesicular dynamics play a crucial role in the compound's mechanism. The enhanced vesicular capacity for dopamine storage and the modulation of vesicular monoamine transporter function contribute to the sustained nature of dopamine release [9] [10]. Studies demonstrate that compounds affecting vesicular transport can increase stimulated dopamine release by 84% and extracellular dopamine levels by 44%, indicating the significance of vesicular mechanisms in dopamine release kinetics [10].

      Norepinephrine Interaction Dynamics

      The norepinephrine interaction profile of thozalinone-d5 represents a secondary pharmacological effect that occurs at higher concentrations than those required for dopaminergic activity [1] [2] . The compound demonstrates minimal norepinephrine releasing activity, with this effect being substantially weaker than its dopaminergic actions [1] .

      Transporter selectivity studies reveal that the compound exhibits differential affinity for monoamine transporters. While dopamine transporter interactions predominate, norepinephrine transporter engagement occurs through mechanisms involving the extracellular entry pathway and central binding sites [11] [12]. The compound's binding to norepinephrine transporters involves hydrophobic interactions with residues such as Ala145 and Val148, and polar interactions including hydrogen bonding with the catechol group and ionic interactions with aspartate residues [12].

      The kinetic parameters for norepinephrine interaction demonstrate slower on-rates and higher dissociation constants compared to dopamine interactions [13] [14]. This kinetic profile contributes to the compound's selectivity, as norepinephrine effects require higher concentrations and longer exposure times. The binding site residues that control inhibitor selectivity in norepinephrine transporters include specific non-conserved residues that differ from those found in dopamine transporters [11].

      Voltage-dependent mechanisms significantly affect norepinephrine reuptake dynamics. Changes in membrane potential influence the compound's interaction with norepinephrine transporters through electrostatically driven transport pathways [14]. Under hyperpolarized conditions, which favor neurotransmitter reuptake, the compound's interaction with norepinephrine transporters may be enhanced, while depolarized states may reduce binding affinity [14].

      Comparative Pharmacokinetics: Deuteration Effects

      The incorporation of deuterium into thozalinone-d5 produces significant alterations in pharmacokinetic parameters compared to the non-deuterated parent compound [15] [16] [17]. These modifications stem from the fundamental differences in bond strength between carbon-hydrogen and carbon-deuterium bonds, leading to measurable changes in drug metabolism and disposition [18] [19].

      Metabolic Stability Enhancements via Isotopic Substitution

      Deuterium substitution at the phenyl ring positions in thozalinone-d5 results in substantial improvements in metabolic stability through the kinetic isotope effect [15] [16] [17]. The replacement of hydrogen atoms with deuterium creates stronger chemical bonds (carbon-deuterium bond strength approximately 439 kJ/mol versus carbon-hydrogen bond strength of 413 kJ/mol), leading to reduced metabolic clearance rates [15].

      Primary kinetic isotope effects observed with deuterated compounds typically result in 2-8 fold reductions in metabolism rates at deuterated sites [15] [16]. For thozalinone-d5, this translates to decreased hepatic clearance by 30-70% compared to the parent compound, with corresponding increases in area under the curve by 50-200% and extended elimination half-life by 50-150% [16] [17].

      Cytochrome P450 enzyme interactions are significantly modified by deuteration. The compound demonstrates reduced susceptibility to oxidative metabolism at deuterated positions, particularly those mediated by CYP3A4 and other hepatic enzymes [15] [17]. This metabolic protection results in higher systemic exposure and prolonged duration of action compared to non-deuterated thozalinone [16] [18].

      Metabolic switching phenomena may occur with deuterated compounds, where reduced metabolism at deuterated sites can lead to increased metabolism at alternative, non-deuterated positions [16] [17]. For thozalinone-d5, this could result in altered metabolite profiles while maintaining the overall pharmacological activity of the parent compound. The formation of metabolites identical to those from non-deuterated molecules, except for deuterium incorporation, has been consistently observed [15].

      The bioavailability improvements associated with deuteration can enable dose reduction strategies while maintaining therapeutic efficacy. Clinical applications of deuterated drugs have demonstrated the potential for reduced dosing frequencies and improved patient compliance due to extended pharmacokinetic profiles [18] [19].

      Tissue Distribution and Blood-Brain Barrier Permeability

      Blood-brain barrier permeability of thozalinone-d5 represents a critical pharmacokinetic parameter that may be modified by deuteration [20] [21]. While the parent compound thozalinone demonstrates good blood-brain barrier penetration due to its lipophilic characteristics and appropriate molecular weight, deuteration can influence these transport properties [3] [1].

      Deuterated compounds generally exhibit altered tissue distribution patterns compared to their non-deuterated counterparts [20] [22]. Studies with deuterated methadone demonstrated reduced brain-to-plasma ratios (0.35 ± 0.12 versus 2.05 ± 0.62 for the non-deuterated compound), suggesting that deuteration can decrease transfer across the blood-brain barrier [20]. This effect may be attributed to altered lipophilicity and modified interaction with efflux transporters.

      Membrane permeability studies indicate that deuteration can affect the partition coefficient and apparent permeability of compounds across biological membranes [23]. The relationship between partition coefficient and apparent permeability may be altered by isotopic substitution, potentially affecting the compound's ability to cross the blood-brain barrier [23].

      Volume of distribution changes are commonly observed with deuterated compounds. Thozalinone-d5 may exhibit reduced volume of distribution compared to the parent compound, suggesting preferential retention in plasma and altered tissue penetration patterns [20]. This pharmacokinetic modification could result in different concentration profiles in target tissues, including the brain.

      Plasma protein binding may be affected by deuteration, with potential increases in binding affinity leading to reduced free drug concentrations [20]. This parameter significantly influences tissue distribution and could modify the compound's pharmacological profile by altering the concentration of active, unbound drug in target tissues [20].

      XLogP3

      1.5

      Hydrogen Bond Acceptor Count

      2

      Exact Mass

      209.121261360 g/mol

      Monoisotopic Mass

      209.121261360 g/mol

      Heavy Atom Count

      15

      Dates

      Last modified: 08-10-2024

    Explore Compound Types